3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is the A3 adenosine receptor . This receptor plays a crucial role in many biological functions, including inflammation, immunity, and cancer .
Mode of Action
The compound interacts with the A3 adenosine receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function .
Biochemical Pathways
It is known that the a3 adenosine receptor is involved in various signaling pathways, including the camp/pka pathway, the mapk/erk pathway, and the pi3k/akt pathway . By acting as an antagonist at this receptor, the compound could potentially influence these pathways and their downstream effects .
Result of Action
Given its role as an antagonist of the a3 adenosine receptor, it could potentially inhibit the receptor’s normal functions, leading to changes in cellular signaling and function .
Biochemical Analysis
Biochemical Properties
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with adenosine receptors, particularly the A3 adenosine receptor. This interaction is significant as it can modulate various physiological processes, including inflammation and immune response . Additionally, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak . Furthermore, this compound can inhibit cell proliferation and migration, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as adenosine receptors and kinases, altering their activity. This binding can lead to the inhibition or activation of these enzymes, resulting in changes in downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, reducing its efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . The interaction with transporters and binding proteins can influence its localization and accumulation, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the reaction of N4-benzyl-6-chloropyrimidine-4,5-diamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of selective A3 adenosine receptor antagonists, which have potential therapeutic applications.
Biochemical Studies: The compound is employed in biochemical and molecular modeling studies to understand its interactions with biological targets.
Pharmacological Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-N-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific structural features and biological activity profile. Its ability to selectively interact with the A3 adenosine receptor distinguishes it from other triazolopyrimidine derivatives .
Properties
IUPAC Name |
3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILZMOZUNSGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344650 | |
Record name | 3-Benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21324-31-2 | |
Record name | 3-Benzyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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